molecular formula C15H19N5O B6970506 N-(1-cyclopentyl-5-methylpyrazol-4-yl)-3-methylpyridazine-4-carboxamide

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-3-methylpyridazine-4-carboxamide

Cat. No.: B6970506
M. Wt: 285.34 g/mol
InChI Key: OHTAAZCVBLDBBT-UHFFFAOYSA-N
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Description

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-3-methylpyridazine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a methylpyrazolyl moiety, and a pyridazine carboxamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-3-methylpyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-10-13(7-8-16-19-10)15(21)18-14-9-17-20(11(14)2)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTAAZCVBLDBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=N1)C(=O)NC2=C(N(N=C2)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopentyl-5-methylpyrazol-4-yl)-3-methylpyridazine-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. Subsequent steps involve the introduction of the cyclopentyl group and the pyridazine carboxamide moiety through various substitution and coupling reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that maximize efficiency and minimize costs. This often involves the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-3-methylpyridazine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-3-methylpyridazine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopentyl-5-methylpyrazol-4-yl)-3-methylpyridazine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-5-methylpyrazole-4-sulfonyl chloride: Shares the pyrazole and cyclopentyl groups but differs in the presence of a sulfonyl chloride group.

    N-(1-cyclopentyl-5-methylpyrazol-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide: Similar structure with variations in the pyridazine ring.

Uniqueness

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-3-methylpyridazine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

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